molecular formula C19H18BrNO6 B251177 Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate

Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate

Cat. No.: B251177
M. Wt: 436.3 g/mol
InChI Key: NTVORNIBGAFMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated through extensive research.

Mechanism of Action

Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate acts as an inhibitor of several enzymes and signaling pathways, including HDAC6, VEGFR2, and JAK2. HDAC6 is a histone deacetylase that plays a role in the regulation of gene expression, while VEGFR2 and JAK2 are involved in angiogenesis and inflammation, respectively. By inhibiting these enzymes and pathways, this compound can modulate cellular processes that are dysregulated in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. The compound has also been shown to modulate immune responses and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate is its relatively straightforward synthesis, which allows for large-scale production of the compound. The compound has also been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. The compound may also have potential applications in other diseases beyond those that have been studied thus far. Overall, this compound is a promising candidate for further development as a therapeutic agent.

Synthesis Methods

The synthesis of Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate involves several steps, starting with the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethyl isophthalate in the presence of a base to yield the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for further development.

Properties

Molecular Formula

C19H18BrNO6

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H18BrNO6/c1-10-5-13(20)9-15(16(10)25-2)17(22)21-14-7-11(18(23)26-3)6-12(8-14)19(24)27-4/h5-9H,1-4H3,(H,21,22)

InChI Key

NTVORNIBGAFMOG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Br

Origin of Product

United States

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